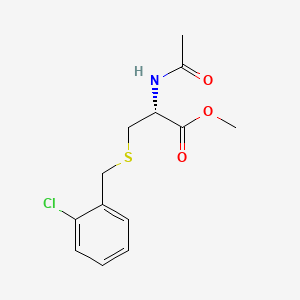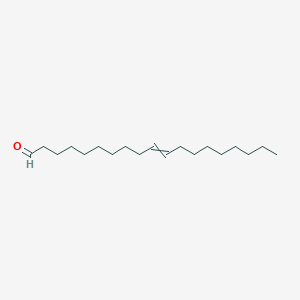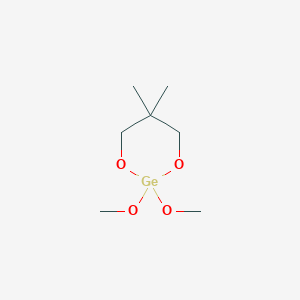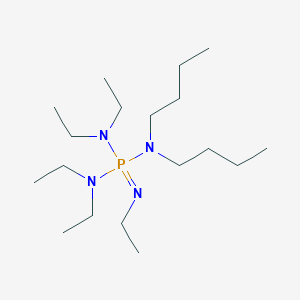
N,N-Dibutyl-N',N',N'',N'',N'''-pentaethylphosphorimidic triamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dibutyl-N’,N’,N’‘,N’‘,N’‘’-pentaethylphosphorimidic triamide is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-N’,N’,N’‘,N’‘,N’‘’-pentaethylphosphorimidic triamide typically involves the reaction of dibutylamine with phosphorimidic triamide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of N,N-Dibutyl-N’,N’,N’‘,N’‘,N’‘’-pentaethylphosphorimidic triamide involves large-scale reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dibutyl-N’,N’,N’‘,N’‘,N’‘’-pentaethylphosphorimidic triamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of N,N-Dibutyl-N’,N’,N’‘,N’‘,N’‘’-pentaethylphosphorimidic triamide include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from the reactions of N,N-Dibutyl-N’,N’,N’‘,N’‘,N’‘’-pentaethylphosphorimidic triamide depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce phosphorimidic triamide derivatives, while substitution reactions can yield a variety of substituted phosphorimidic triamides.
Wissenschaftliche Forschungsanwendungen
N,N-Dibutyl-N’,N’,N’‘,N’‘,N’‘’-pentaethylphosphorimidic triamide has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-Dibutyl-N’,N’,N’‘,N’‘,N’‘’-pentaethylphosphorimidic triamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N,N-Dibutyl-N’,N’,N’‘,N’‘,N’‘’-pentaethylphosphorimidic triamide include:
- N,N-Dibutylformamide
- N,N-Di-n-butylthiourea
Uniqueness
N,N-Dibutyl-N’,N’,N’‘,N’‘,N’‘’-pentaethylphosphorimidic triamide is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds
Eigenschaften
CAS-Nummer |
80920-61-2 |
|---|---|
Molekularformel |
C18H43N4P |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
N-[bis(diethylamino)-ethylimino-λ5-phosphanyl]-N-butylbutan-1-amine |
InChI |
InChI=1S/C18H43N4P/c1-8-15-17-22(18-16-9-2)23(19-10-3,20(11-4)12-5)21(13-6)14-7/h8-18H2,1-7H3 |
InChI-Schlüssel |
PEFMYSIGKFGFFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)P(=NCC)(N(CC)CC)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


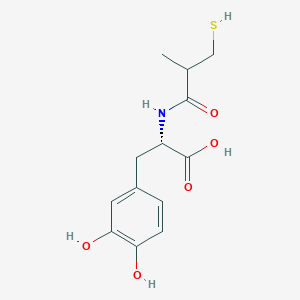
![2-Phenylpyrazino[2,3-b]quinoxaline](/img/structure/B14430456.png)
![4-{5-[(2-Cyanoethyl)sulfanyl]-1H-tetrazol-1-yl}benzene-1-sulfonamide](/img/structure/B14430461.png)


![1-[4-(2-Amino-4-nitroanilino)phenyl]ethan-1-one](/img/structure/B14430473.png)

![2-{[(2-Fluorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14430482.png)
![2-Hydroxyethyl 2-[(prop-2-en-1-yl)oxy]ethyl carbonate](/img/structure/B14430488.png)
